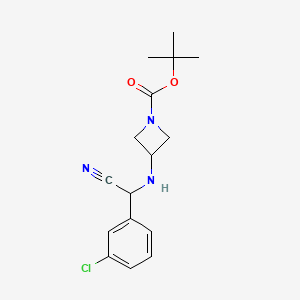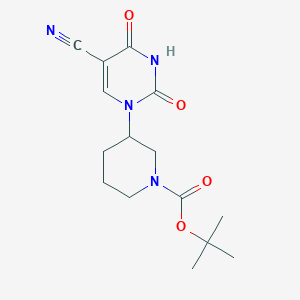
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine carboxylates. This compound features a tert-butyl group, a cyano group, and a dihydropyrimidinyl moiety, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Formation of the dihydropyrimidinyl moiety: This step may involve condensation reactions with urea derivatives.
Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dihydropyrimidinyl moiety.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: Lacks the cyano group.
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the cyano group and the specific arrangement of functional groups in tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H20N4O4 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
tert-butyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-4-5-11(9-18)19-8-10(7-16)12(20)17-13(19)21/h8,11H,4-6,9H2,1-3H3,(H,17,20,21) |
Clé InChI |
IKPMZKMRVWNLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C(=O)NC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


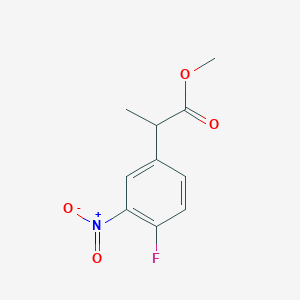
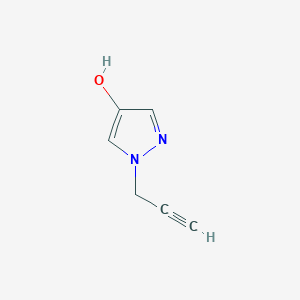

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)

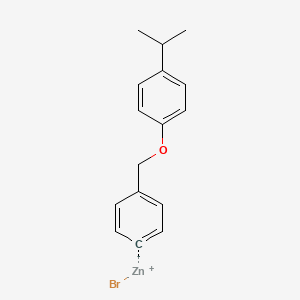
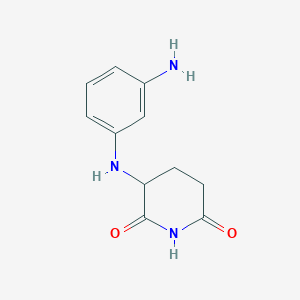
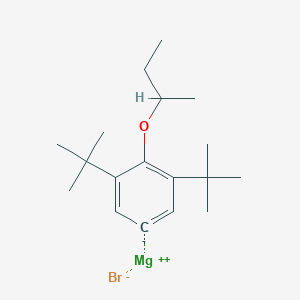
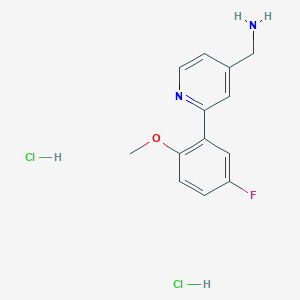

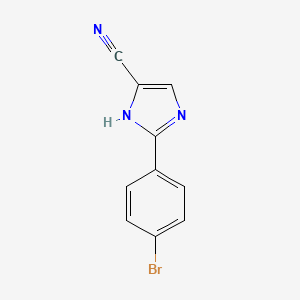
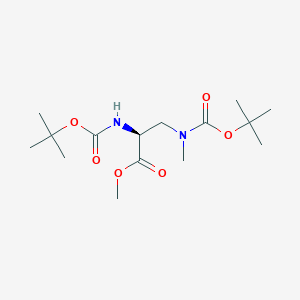
![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
